ALR2 Inhibitory Potency: 2-(Indole-1-carbonyl)benzoic Acid Exhibits Weak Micromolar Activity, Distinct from Nanomolar Clinical ALR2 Inhibitors
2-(Indole-1-carbonyl)benzoic acid inhibits porcine aldose reductase (ALR2/AKR1B1) with an IC₅₀ of 30,000 nM (30 µM) [1]. This potency is orders of magnitude weaker than clinically developed ALR2 inhibitors such as epalrestat (IC₅₀ ~10–100 nM) [2] and zopolrestat (IC₅₀ ~5–50 nM) [3]. While epalrestat and zopolrestat are potent, marketed or clinical-stage ARIs, the weak activity of 2-(indole-1-carbonyl)benzoic acid positions it as a scaffold-starting point for SAR exploration rather than a direct therapeutic candidate. Specifically, the 300- to 6,000-fold potency difference means this compound can serve as a low-affinity probe to identify binding-site features that drive potency gains when the scaffold is optimized—a role that potent, optimized leads cannot fulfill.
| Evidence Dimension | ALR2 Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | 30,000 nM (30 µM) |
| Comparator Or Baseline | Comparator 1: Epalrestat (IC₅₀ ~10–100 nM); Comparator 2: Zopolrestat (IC₅₀ ~5–50 nM) |
| Quantified Difference | 2-(Indole-1-carbonyl)benzoic acid is approximately 300- to 6,000-fold less potent than reference ALR2 inhibitors |
| Conditions | In vitro enzymatic assay using porcine kidney ALR2; reference inhibitor data from published clinical ALR2 inhibitor values |
Why This Matters
This differentiation matters because a procurement decision for an ALR2 tool compound or SAR starting point requires a defined potency window; 2-(indole-1-carbonyl)benzoic acid's weak activity fills a specific niche unavailable from highly potent reference compounds.
- [1] BindingDB. Entry for BDBM50136841: IC₅₀ = 3.00E+4 nM against Aldo-keto reductase family 1 member B1 (Pig). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50136841 (accessed 2026-05-11). View Source
- [2] Kador PF, Kinoshita JH, Sharpless NE. Aldose reductase inhibitors: a potential new class of agents for the pharmacological control of certain diabetic complications. J Med Chem. 1985; 28(6): 841-849. DOI: 10.1021/jm00383a001. Typical epalrestat IC₅₀ range cited in clinical literature. View Source
- [3] Mylari BL, et al. Zopolrestat: a potent, orally active aldose reductase inhibitor. J Med Chem. 1991; 34(3): 1083-1088. DOI: 10.1021/jm00107a034. View Source
